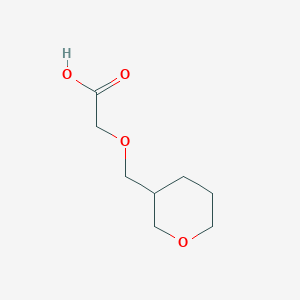

2-(Oxan-3-ylmethoxy)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “2-(Oxan-3-ylmethoxy)acetic acid” is represented by the InChI code:1S/C8H14O4/c9-8(10)6-12-5-7-2-1-3-11-4-7/h7H,1-6H2,(H,9,10) . This indicates that the compound has a molecular weight of 174.2 . Physical And Chemical Properties Analysis

The physical form of “this compound” can vary. It has been described as both a powder and an oil . The compound is stored at room temperature .Scientific Research Applications

Stereochemical Synthesis

Research into the stereochemical properties of similar compounds has shown that certain reactions can yield tetrahydrofurans stereospecifically. For instance, substituted 2,8-dioxabicyclo[3.2.1]oct-3-ylmethanols, related in structure to 2-(Oxan-3-ylmethoxy)acetic acid, react with oxalic acid to produce tetrahydrofurans with inversion of configuration at a tertiary carbon. This reaction is considered to proceed through a mechanism involving the carbonyl group generated by hydrolysis of the acetal function, suggesting potential applications in the synthesis of stereochemically complex molecules (Abell, Dimitriadis, & Massy-Westropp, 1984).

Photocatalytic Degradation

The photocatalytic degradation of carboxylic acids on certain surfaces under UV light has been studied, where substances like this compound could potentially play a role. The research demonstrates that under UV light, acids undergo degradation on the Y2O3 surface, an insulator. This process exhibits synergism with semiconductors, indicating potential environmental applications for the degradation of pollutants or as part of synthetic pathways in organic chemistry (Karunakaran, Dhanalakshmi, & Anilkumar, 2009).

Optical Gating of Synthetic Ion Channels

4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a compound structurally similar to this compound, has been utilized to demonstrate optical gating of nanofluidic devices. The research shows that the inner surface of the channels decorated with photolabile hydrophobic molecules can be altered by irradiation, leading to the generation of hydrophilic groups. This has implications for controlled release and sensing applications, suggesting that derivatives of this compound could find use in the development of advanced materials and nanotechnology (Ali et al., 2012).

Antimicrobial Activity

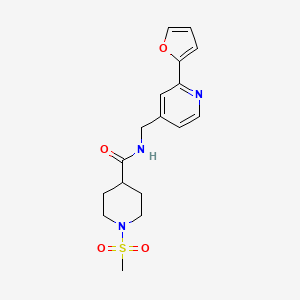

Research into novel indole-based 1,3,4-oxadiazoles, synthesized from derivatives structurally related to this compound, shows potential antimicrobial activity. These compounds have been tested for their antibacterial and antifungal activities, indicating that the broader family of molecules related to this compound could be a source of new antimicrobial agents (Nagarapu & Pingili, 2014).

Mechanism of Action

Biochemical Pathways

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess diverse biological activities . They are involved in various biological pathways, including the Wood‒Ljungdahl pathway, which is the only pathway of CO2 fixation coupled to energy storage .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of the compound can vary with different dosages, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

2-(Oxan-3-ylmethoxy)acetic acid is believed to be involved in various metabolic pathways. It is known to interact with certain enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with certain transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles, potentially due to targeting signals or post-translational modifications .

properties

IUPAC Name |

2-(oxan-3-ylmethoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c9-8(10)6-12-5-7-2-1-3-11-4-7/h7H,1-6H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPQYLPCSCKZRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)COCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2816935.png)

![N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2816941.png)

![{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride](/img/structure/B2816942.png)

![tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate](/img/structure/B2816945.png)

![(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2816948.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B2816951.png)

![1-(7-Oxa-3-thia-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one](/img/structure/B2816952.png)

![3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2816954.png)